
2-((Butylamino)methyl)-4,6-dichlorophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((Butylamino)methyl)-4,6-dichlorophenol is an organic compound that features a phenol group substituted with butylamino and dichloro groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Butylamino)methyl)-4,6-dichlorophenol typically involves the reaction of 4,6-dichlorophenol with butylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and may require a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to isolate the final product.
Análisis De Reacciones Químicas
Types of Reactions
2-((Butylamino)methyl)-4,6-dichlorophenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.
Aplicaciones Científicas De Investigación
2-((Butylamino)methyl)-4,6-dichlorophenol has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((Butylamino)methyl)-4,6-dichlorophenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the butylamino group can interact with various receptors or enzymes. The dichloro groups may enhance the compound’s stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
2-(Butylamino)ethanol: A secondary amine with a hydroxyl group, used in various chemical syntheses.
2-(Butylamino)cinchomeronic dinitrile: A compound with dual-state emission properties, used in fluorescence studies.
Uniqueness
2-((Butylamino)methyl)-4,6-dichlorophenol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both butylamino and dichloro groups on the phenol ring makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C11H15Cl2NO |
|---|---|
Peso molecular |
248.15 g/mol |
Nombre IUPAC |
2-(butylaminomethyl)-4,6-dichlorophenol |
InChI |
InChI=1S/C11H15Cl2NO/c1-2-3-4-14-7-8-5-9(12)6-10(13)11(8)15/h5-6,14-15H,2-4,7H2,1H3 |
Clave InChI |
FHKCWLKJJJDRJO-UHFFFAOYSA-N |
SMILES canónico |
CCCCNCC1=C(C(=CC(=C1)Cl)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


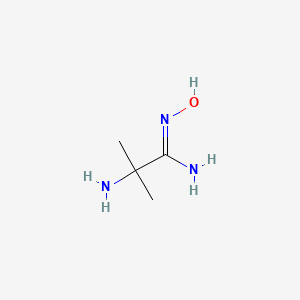


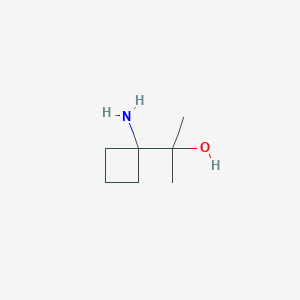
![(2-[(4-Chlorophenyl)sulfanyl]ethyl)(methyl)amine](/img/structure/B13301468.png)
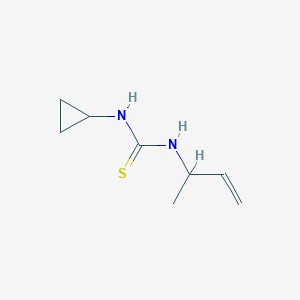

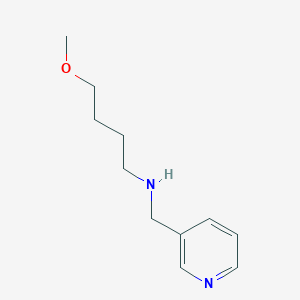
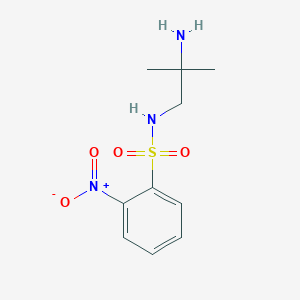
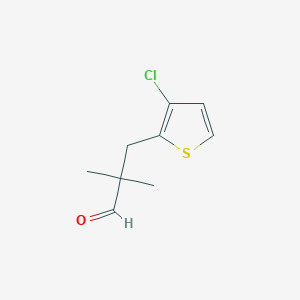

![2-Cyclobutylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B13301510.png)

![2-[5-(4-Fluoro-phenyl)-isoxazol-3-yl]-ethylamine](/img/structure/B13301520.png)
